5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride
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Overview
Description
“5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride” is a chemical compound with the CAS Number: 1808104-23-5 . It has a molecular weight of 310.61 . The IUPAC name for this compound is 5-chloro-4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine dihydrochloride .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine linked hybrids, which includes “5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride”, involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and substituted piperazine together in an oil bath with potassium carbonate in DMF for 12 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClN5.2ClH/c11-7-5-13-9-8(7)10(15-6-14-9)16-3-1-12-2-4-16;;/h5-6,12H,1-4H2,(H,13,14,15);2*1H .Scientific Research Applications
- Design and Synthesis : Researchers have designed and synthesized novel pyrrolo[2,3-d]pyrimidine-based analogues, including EN300-6489028, to inhibit α-amylase enzymes. These compounds show excellent antidiabetic activity, with IC50 values in the range of 0.252–0.281 mM .
- Targeting PKB Kinase : EN300-6489028 has been investigated for its ability to inhibit PKB kinase activity. Although specific details are limited, this suggests its potential role in modulating cellular signaling pathways .
- Neuroprotective Properties : Given its structural features, EN300-6489028 might exhibit neuroprotective effects. Researchers could explore its impact on neurodegenerative diseases such as Alzheimer’s or Parkinson’s .
Antidiabetic Agents
Kinase Inhibition
Neurological Disorders
Mechanism of Action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives, to which this compound belongs, have been reported to inhibit various enzymes and receptors .
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
For example, some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit the α-amylase enzyme, affecting the breakdown of complex carbohydrates into glucose .
Pharmacokinetics
Related compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines .
Safety and Hazards
properties
IUPAC Name |
5-chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5.2ClH/c11-7-5-13-9-8(7)10(15-6-14-9)16-3-1-12-2-4-16;;/h5-6,12H,1-4H2,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJVHRIYMWGOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C(=CN3)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |
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